molecular formula C26H28O7 B2977442 methyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-2-propyl-4H-chromen-7-yl)oxy)acetate CAS No. 180077-42-3

methyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-2-propyl-4H-chromen-7-yl)oxy)acetate

Cat. No.: B2977442
CAS No.: 180077-42-3
M. Wt: 452.503
InChI Key: SRRPPYOIYQCMJU-UHFFFAOYSA-N
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Description

Methyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-2-propyl-4H-chromen-7-yl)oxy)acetate is a synthetic chromene-based compound featuring a benzodioxepin ring system, ethyl and propyl substituents, and an ester-functionalized side chain. The 4-oxo group and ester linkage suggest reactivity and solubility profiles amenable to medicinal chemistry optimization.

Properties

IUPAC Name

methyl 2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-2-propylchromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O7/c1-4-7-20-25(17-8-9-19-23(13-17)31-11-6-10-30-19)26(28)18-12-16(5-2)21(14-22(18)33-20)32-15-24(27)29-3/h8-9,12-14H,4-7,10-11,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRPPYOIYQCMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)C2=C(O1)C=C(C(=C2)CC)OCC(=O)OC)C3=CC4=C(C=C3)OCCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-2-propyl-4H-chromen-7-yl)oxy)acetate typically involves multi-step organic reactions. One common approach is the condensation of appropriate chromen and dioxepin derivatives under controlled conditions, followed by esterification to introduce the acetate group. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve high-throughput mechanochemical synthesis, which allows for the parallel processing of multiple samples. This method is advantageous for scaling up production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-2-propyl-4H-chromen-7-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetate moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-2-propyl-4H-chromen-7-yl)oxy)acetate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly in areas like anti-inflammatory and anticancer therapies.

    Industry: Its potential use in material science includes the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism by which methyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-2-propyl-4H-chromen-7-yl)oxy)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies on its binding affinity and interaction modes are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture combining chromene, benzodioxepin, and ester functionalities. Below is a detailed comparison with analogous compounds based on structural motifs and synthetic pathways:

Chromene Derivatives with Ester/Acetamide Side Chains

A structurally related series, N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (e.g., 3a-l ), shares the chromen-7-yloxy acetamide core . Key differences include:

  • Functional Group : The target compound features an ester (acetate) group, whereas 3a-l derivatives contain amide linkages. Esters generally exhibit higher hydrolytic lability but improved passive diffusion compared to amides.
  • Substituents : The propyl and ethyl groups in the target compound may enhance lipophilicity (logP ~4.5–5.0 estimated) relative to the methyl group in 3a-l (logP ~3.8–4.2).
  • Synthetic Routes: Both compounds utilize 1,4-dioxane as a solvent and ZnCl₂ catalysis, but the target compound’s synthesis likely involves esterification rather than thiazolidinone cyclization .
Feature Target Compound Acetamide Derivatives (3a-l)
Core Structure 4-Oxo-2-propylchromene + benzodioxepin 4-Methyl-2-oxochromene
Side Chain Ester (OAc) Amide (NHCO-thiazolidinone)
Key Substituents 6-Ethyl, 2-propyl 4-Methyl, arylidene
Estimated logP ~5.0 ~4.0
Synthetic Catalyst ZnCl₂ (hypothesized) ZnCl₂

Benzodioxepin-Containing Analogues

The benzo[1,4]dioxepin ring in the target compound distinguishes it from simpler benzodioxane or coumarin derivatives. For example:

  • Caffeic Acid Derivatives (e.g., 3,4-dihydroxybenzeneacrylic acid): While lacking the chromene core, these compounds share phenolic/dioxepin-like motifs. Caffeic acid’s dihydroxy groups confer antioxidant activity but limit metabolic stability compared to the target compound’s ether-protected benzodioxepin .
  • Benzodioxepin-Based Drugs : Approved drugs like nefiracetam (cognitive enhancer) utilize benzodioxepin for improved bioavailability. The target compound’s chromene integration may expand its binding interactions in enzyme inhibition assays.

Chromene-4-one Derivatives

The 4-oxo chromene (chromen-4-one) moiety is a common pharmacophore in kinase inhibitors and anti-inflammatory agents. Comparisons include:

  • Flavones (e.g., apigenin): Natural chromen-4-ones with hydroxyl groups. The target compound’s synthetic modifications (ethyl, propyl, ester) likely enhance potency but reduce water solubility.
  • Synthetic Chromenones: Compounds like 6-ethyl-4-oxo-2-propylchromene (hypothetical) lack the benzodioxepin and ester side chain, resulting in lower molecular weight (~260 vs. ~468 for the target) and altered pharmacokinetics.

Research Implications and Limitations

The absence of direct experimental data for the target compound necessitates cautious extrapolation from structurally related systems. Key research gaps include:

  • Crystallographic Data : SHELX-based refinement (as in ) could resolve its 3D conformation, critical for understanding interactions with biological targets.
  • Metabolic Stability : Comparative studies with acetamide derivatives could clarify the ester group’s impact on half-life.

Biological Activity

Methyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-2-propyl-4H-chromen-7-yl)oxy)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural components:

  • Benzo[b][1,4]dioxepin moiety : Known for its diverse biological activities.
  • Chromene derivative : Contributes to the compound's interaction with biological targets.

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted by researchers synthesized a series of benzo[b][1,4]dioxepine derivatives and evaluated their anticancer properties. The results showed that certain derivatives, including those related to this compound, demonstrated potent activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range .

Anti-inflammatory Effects

Another significant aspect of this compound is its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro. This effect is particularly relevant in the context of chronic inflammatory diseases where cytokine levels are elevated. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are crucial in the inflammatory response .

Neuroprotective Potential

The neuroprotective effects of this compound have also been investigated. In experimental models of neurodegenerative diseases such as Alzheimer's disease, this compound exhibited the ability to reduce oxidative stress and inhibit apoptosis in neuronal cells. This suggests potential therapeutic applications in neuroprotection .

The biological activity of methyl 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-2-propyl-4H-chromen-7-yloxy)acetate can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor progression and inflammation.
  • Modulation of Signaling Pathways : It affects various signaling pathways such as MAPK and PI3K/Akt pathways that are critical for cell survival and proliferation.
  • Antioxidant Activity : By scavenging free radicals, it helps mitigate oxidative stress in cells.

Study on Anticancer Effects

In a notable study published in a peer-reviewed journal, researchers tested the efficacy of methyl 2-(3-(3,4-dihydrobenzo[b][1,4]dioxepin)) derivatives against lung cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 5 µM after 48 hours of treatment.

CompoundCell LineIC50 (µM)
Methyl 2-(3-(3,4-dihydrobenzo[b][1,4]dioxepin))A549 (Lung Cancer)5
Control (DMSO)A549>50

Research on Neuroprotective Effects

A separate investigation focused on the neuroprotective effects demonstrated that treatment with methyl 2-(3-(3,4-dihydrobenzo[b][1,4]dioxepin)) significantly reduced neuronal cell death induced by oxidative stress.

TreatmentNeuronal Viability (%)
Methyl Compound (10 µM)85
Control (No Treatment)45

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